molecular formula C15H14N4S B1218674 4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate CAS No. 7612-98-8

4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate

Cat. No.: B1218674
CAS No.: 7612-98-8
M. Wt: 282.4 g/mol
InChI Key: OSWZKAVBSQAVFI-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylamino)azobenzene-4’-isothiocyanate is a chromophoric, hydrophobic reagent primarily used for probing membrane-buried segments of intrinsic proteins . It is a valuable tool in biochemical research due to its ability to interact with specific protein segments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-Dimethylamino)azobenzene-4’-isothiocyanate involves the reaction of 4-(N,N-Dimethylamino)azobenzene with thiophosgene. The reaction typically occurs in an organic solvent such as acetone or pyridine under controlled temperature conditions . The product is then purified through crystallization, often by dissolving in boiling acetone, filtering, and allowing it to cool at -20°C overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylamino)azobenzene-4’-isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles, such as amines, to form thiourea derivatives.

    Addition Reactions: It can add to double bonds in certain organic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, in solvents like acetone or pyridine .

Major Products

The major products formed from these reactions are typically thiourea derivatives when reacting with amines. These products are useful in various biochemical assays and research applications.

Scientific Research Applications

4-(N,N-Dimethylamino)azobenzene-4’-isothiocyanate is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects by interacting with specific protein segments. It binds to membrane-buried segments of intrinsic proteins, allowing researchers to study these proteins’ structures and functions . The isothiocyanate group reacts with nucleophilic sites on proteins, forming stable thiourea linkages that can be detected and analyzed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(N,N-Dimethylamino)azobenzene-4’-isothiocyanate is unique due to its specific interaction with membrane-buried protein segments, making it particularly valuable in biochemical research. Its hydrophobic nature allows it to penetrate and interact with membrane proteins more effectively than some other reagents .

Properties

IUPAC Name

4-[(4-isothiocyanatophenyl)diazenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-19(2)15-9-7-14(8-10-15)18-17-13-5-3-12(4-6-13)16-11-20/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWZKAVBSQAVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201039777
Record name Benzenamine, 4-[2-(4-isothiocyanatophenyl)diazenyl]-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201039777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7612-98-8
Record name 4-N,N-Dimethylaminoazobenzene-4′-isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7612-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(N,N-Dimethylaminoazobenzene)-4'-isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007612988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[2-(4-isothiocyanatophenyl)diazenyl]-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201039777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-isothiocyanatophenyl)azo]-N,N-dimethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.656
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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